

understanding the chemical stability of Calcium L-lactate pentahydrate

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An In-depth Technical Guide to the Chemical Stability of **Calcium L-lactate Pentahydrate** in Solution

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium L-lactate pentahydrate ($C_6H_{10}CaO_6 \cdot 5H_2O$) is a highly bioavailable organic calcium salt widely utilized in the pharmaceutical, nutraceutical, solubility and neutral taste make it a preferred choice for calcium fortification and as an active pharmaceutical ingredient (API) for treating calcium deficiency. Lactate in aqueous solutions is a critical parameter that influences the safety, efficacy, and shelf-life of liquid dosage forms, parenteral preparations, and analytical stability of **Calcium L-lactate pentahydrate** in solution.

Physicochemical Properties

The stability of a solution is fundamentally governed by the physicochemical properties of the solute. Calcium L-lactate is generally described as stable in containers under normal storage conditions^[1]. Key properties relevant to its solution stability are summarized in Table 1.

Table 1: Physicochemical Properties of **Calcium L-lactate Pentahydrate**

Property	Value	Reference(s)
Chemical Formula	$C_6H_{10}CaO_6 \cdot 5H_2O$	[2][3]
Molar Mass	308.30 g/mol	[2][4]
Appearance	White to cream-colored crystalline powder or granules	[3]
Solubility in Water	4.8 g/100 mL (at 10°C) 6.7 g/100 mL (at 25°C) 7.9 g/100 mL (at 25°C) 8.5 g/100 mL (at 30°C)	[5]
pH of Aqueous Solution	7.4 - 7.6 (0.01 M) 7.6 - 7.8 (0.05 M) 7.8 - 8.0 (0.10 M) 8.0 - 8.2 (0.20 M)	[5]
Hydration	Pentahydrate loses water between 35-135°C in a dry atmosphere.	[5]

In aqueous solutions, Calcium L-lactate partially dissociates into calcium (Ca^{2+}) and lactate ($C_3H_5O_3^-$) ions. The lactate ion, being the conjugate base of a weak acid, undergoes slight hydrolysis, resulting in a mildly alkaline solution with a pH typically ranging from 6.0 to 8.5^[5].

Figure 1: Equilibrium of Calcium L-lactate in aqueous solution.

Factors Influencing Solution Stability

The stability of **Calcium L-lactate pentahydrate** in solution is primarily influenced by factors that affect its solubility and the chemical integrity of the salt.

Effect of Temperature

Temperature is a critical factor affecting the solubility of Calcium L-lactate. The solubility in water increases significantly with rising temperature^{[4][5][6]} concentrated solutions and for understanding the risk of precipitation upon cooling. While beneficial for dissolution, elevated temperatures can also ac For the solid pentahydrate, heating between 35°C and 135°C in a dry atmosphere will cause the loss of water of hydration, converting it to the anhydr a loss of crystallinity^{[5][7]}.

Effect of pH

The pH of the solution can influence the solubility of Calcium L-lactate. A decrease in pH through the addition of acid (such as lactic acid) can lead to common ion effect and shifts in equilibrium^[8]. While generally stable across a near-neutral pH range, extreme pH conditions should be evaluated dur be a catalyst for degradation reactions in many organic molecules.

Effect of Other Solutes

The presence of other components in a formulation can significantly alter the stability and solubility of Calcium L-lactate.

- Co-solvents: The addition of organic co-solvents like ethanol or acetone drastically reduces the solubility of Calcium L-lactate in aqueous systems^[4] precipitation or crystallization processes^[10].
- Common Ions: An excess concentration of lactate ions from another source will decrease the solubility of Calcium L-lactate, as predicted by the common ion effect^[9].
- Complexing Agents: Certain ions, such as D-gluconate, can increase the solubility of calcium L-lactate by forming a more soluble complex^[5].

Table 2: Summary of Factors Affecting Calcium L-lactate Aqueous Solubility

Factor	Observation	Reference(s)
Temperature	Solubility increases as temperature increases.	[4][5][6]
pH	Decreasing pH (adding acid) can decrease solubility.	[8]
Ethanol/Acetone	Addition of these co-solvents decreases solubility.	[4][9]
Excess Lactate Ions	Decreases solubility (common ion effect).	[6][11]
D-Gluconate Ions	Increases solubility due to complex formation.	[5]

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Figure 2: Key factors influencing the stability of Calcium L-lactate solutions.

Potential Degradation Pathways

Under typical storage conditions, Calcium L-lactate is chemically stable. However, under stress conditions (e.g., high heat, extreme pH), degradation

Racemization

A primary chemical stability concern is the racemization of the L-lactate enantiomer into a mixture of L- and D-lactate. While this process is often mediated by racemase)[12][13], it can also occur under abiotic conditions, such as high temperatures (hydrothermal conditions)[14]. The formation of D-lactate is a concern because the racemic DL-form of calcium lactate is significantly less soluble than the pure L-isomer[5]. The precipitation of the less soluble racemic salt can occur even if only a fraction of the L-form has converted[5].

Thermal Decomposition

At very high temperatures, well beyond typical pharmaceutical storage or processing conditions, Calcium L-lactate will decompose. The melting point is around 240°C[2][5]. Thermal degradation studies show that decomposition begins around 200-400°C, ultimately yielding hazardous products like carbon monoxide[1][15].

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method (SIAM) is one that can accurately quantify the active ingredient without interference from degradants, in this case, the following protocols are key to assessing the stability of Calcium L-lactate solutions.

Assay of Calcium Content by Complexometric EDTA Titration

This is a standard pharmacopeial method to determine the total calcium content, which relates directly to the amount of calcium lactate.

- Principle: Calcium ions (Ca^{2+}) form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a pH indicator like hydroxynaphthol blue or Calmagite, which changes color when all the Ca^{2+} ions have been complexed by the EDTA titrant[18][19].
- Reagents:
 - 0.05 M Disodium Eddate (EDTA) Volumetric Solution (VS), standardized.
 - Sodium Hydroxide TS (to adjust pH).
 - Hydrochloric Acid (for initial dissolution).

- Hydroxynaphthol blue indicator.
- Deionized water.
- Procedure:
 - Accurately weigh a portion of the sample equivalent to about 350 mg of anhydrous calcium lactate and transfer it to a conical flask[3].
 - Dissolve the sample in approximately 150 mL of water, adding 2 mL of dilute hydrochloric acid to ensure complete dissolution[3].
 - While stirring (e.g., with a magnetic stirrer), add approximately 30 mL of 0.05 M EDTA VS from a burette.
 - Add 15 mL of sodium hydroxide TS to raise the pH to approximately 10, followed by 300 mg of hydroxynaphthol blue indicator[3]. The solution sh
 - Continue the titration with the 0.05 M EDTA VS until the color changes to a clear blue endpoint[3].
 - Perform a blank determination and make any necessary corrections.
 - Calculate the percentage of calcium lactate in the sample. Each mL of 0.05 M disodium edetate is equivalent to 10.91 mg of anhydrous C6H10CaO4.

Stability-Indicating HPLC Method for Racemization

To specifically address the potential for racemization, a chiral HPLC method is required to separate and quantify the L- and D-lactate enantiomers.

- Principle: Chiral stationary phases (CSPs) interact differently with enantiomers, allowing for their separation. For lactic acid, columns based on macrocyclics like Ristocetin have proven effective[20]. Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity, a Mass Spectrometer.
- Sample Preparation:
 - Dilute the Calcium L-lactate solution with the mobile phase to an appropriate concentration.
 - If the API is in a complex matrix, a sample cleanup step such as protein precipitation or solid-phase extraction may be necessary.
- Exemplar Chromatographic Conditions (based on literature[20][22][23]):
 - Column: Chiral stationary phase, e.g., Chirobiotic T, Chirobiotic R, or Chirobiotic TAG.
 - Mobile Phase: Varies by column. Can be a reverse-phase (e.g., acetonitrile/ammonium acetate buffer) or a polar ionic mode (e.g., EtOH/Water/A chiral additive like a copper(II) salt with a chiral ligand[23]).
 - Flow Rate: Typically 0.5 - 1.0 mL/min.
 - Detection: DAD (if derivatized with a chromophore) or MS/MS for direct detection.
 - Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its ability to separate D-lactate from L-lactate and potential impurities.

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Figure 3: General experimental workflow for a stability study of Calcium L-lactate solution.

Summary and Recommendations

Aqueous solutions of **Calcium L-lactate pentahydrate** are generally stable under standard ambient storage conditions. The primary factors influencing stability are significantly affected by temperature and the presence of other solutes.

- Key Stability Risk: The most critical potential chemical degradation pathway is the racemization of L-lactate to D-lactate, which can lead to the precipitation of calcium lactate.
- Storage Recommendations: Solutions should be stored in tightly closed containers at controlled room temperature. Avoid excessive heat and freezing to prevent crystallization.
- Formulation Considerations: The impact of pH and excipients on solubility must be thoroughly evaluated during product development. The use of complexing agents can be managed to prevent precipitation.
- Analytical Monitoring: A comprehensive stability program must include routine monitoring of physical appearance and pH. A validated complexometric assay is essential to monitor the assay value. Crucially, a validated, stability-indicating chiral HPLC method is essential to monitor for the formation of the D-lactate isomer to ensure the product throughout its shelf life.

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